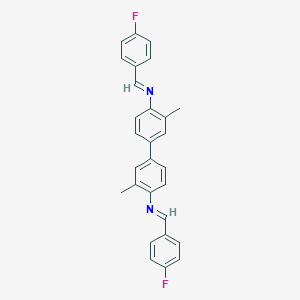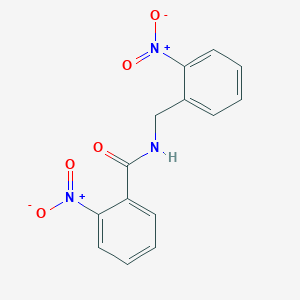
N-(4-CHLORO-3-NITROPHENYL)-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-CHLORO-3-NITROPHENYL)-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE is a chemical compound with the molecular formula C9H4ClN5O2 and a molecular weight of 249.61336 g/mol . This compound is known for its unique structure, which includes a hydrazono group attached to a malononitrile core, and a 4-chloro-3-nitrophenyl group.
Méthodes De Préparation
The synthesis of N-(4-CHLORO-3-NITROPHENYL)-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with malononitrile in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a base like sodium ethoxide to facilitate the condensation reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N-(4-CHLORO-3-NITROPHENYL)-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(4-CHLORO-3-NITROPHENYL)-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(4-CHLORO-3-NITROPHENYL)-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets. The compound’s hydrazono group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar compounds to N-(4-CHLORO-3-NITROPHENYL)-1-CYANOMETHANECARBOHYDRAZONOYL CYANIDE include:
- 2-({4-Bromo-3-nitrophenyl}hydrazono)malononitrile
- 2-({4-Methyl-3-nitrophenyl}hydrazono)malononitrile
- 2-({4-Nitrophenyl}hydrazono)malononitrile
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity, making this compound unique in its properties and applications .
Propriétés
Formule moléculaire |
C9H4ClN5O2 |
|---|---|
Poids moléculaire |
249.61 g/mol |
Nom IUPAC |
2-[(4-chloro-3-nitrophenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C9H4ClN5O2/c10-8-2-1-6(3-9(8)15(16)17)13-14-7(4-11)5-12/h1-3,13H |
Clé InChI |
IUPSBCHTLCOSAJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NN=C(C#N)C#N)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC(=C(C=C1NN=C(C#N)C#N)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-2-methylphenyl)-4-oxo-4-[2-[(Z)-pyrrol-2-ylidenemethyl]hydrazinyl]butanamide](/img/structure/B323263.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(3,3-dimethyl-5-oxocyclohexylidene)hydrazino]-4-oxobutanamide](/img/structure/B323264.png)
![4-[2-(4-cyanobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B323266.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(4-cyanobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B323267.png)

![N-(2,4-dimethylphenyl)-4-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-4-oxobutanamide](/img/structure/B323270.png)
![4-{2-[(5-bromo-2-thienyl)methylene]hydrazino}-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B323271.png)
![(3-Methoxybenzylidene)(4-{4-[(3-methoxybenzylidene)amino]phenoxy}phenyl)amine](/img/structure/B323272.png)

![4-[(4-Fluorobenzylidene)amino]benzamide](/img/structure/B323274.png)


![N'-[4-(methylsulfanyl)benzylidene]-2,2-diphenylacetohydrazide](/img/structure/B323282.png)
![(2Z)-2-[(4-iodophenyl)hydrazinylidene]-3-oxobutanamide](/img/structure/B323285.png)
